Product packaging for Sodium pyrazolo[1,5-a]pyrimidin-5-olate(Cat. No.:CAS No. 1224944-43-7)

Sodium pyrazolo[1,5-a]pyrimidin-5-olate

Cat. No.: B2589607
CAS No.: 1224944-43-7
M. Wt: 157.11 g/mol
InChI Key: JNWQCZWBRAWHJC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium pyrazolo[1,5-a]pyrimidin-5-olate is the sodium salt of a privileged pyrazolo[1,5-a]pyrimidin-5-ol scaffold, a core structure of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for accessing a diverse range of biologically active molecules. The pyrazolo[1,5-a]pyrimidine pharmacophore is recognized as a purine analogue and bioisostere, allowing it to mimic natural purine bases and interact with a variety of enzymatic targets . Researchers value this scaffold for its wide spectrum of documented pharmacological activities. Pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as potent protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy. These inhibitors can target kinases such as CK2, EGFR, B-Raf, and MEK, making them relevant for research into non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, this core structure has been utilized in developing potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ), a key target for inflammatory and autoimmune diseases like asthma and chronic obstructive pulmonary disease (COPD) . Additional research explores its application as an activator of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel for investigating dry eye disease (DED) therapeutics . The structure also serves as a precursor for synthesizing novel triazole-linked glycohybrids with demonstrated in vitro anticancer potential . The specific properties, solubility, and reactivity of the sodium salt form (this compound) can facilitate further chemical modifications at various positions on the bicyclic ring system, enabling extensive structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N3NaO B2589607 Sodium pyrazolo[1,5-a]pyrimidin-5-olate CAS No. 1224944-43-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1224944-43-7

Molecular Formula

C6H4N3NaO

Molecular Weight

157.11 g/mol

IUPAC Name

sodium;pyrazolo[1,5-a]pyrimidin-4-id-5-one

InChI

InChI=1S/C6H5N3O.Na/c10-6-2-4-9-5(8-6)1-3-7-9;/h1-4H,(H,7,8,10);/q;+1/p-1

InChI Key

JNWQCZWBRAWHJC-UHFFFAOYSA-M

SMILES

C1=CN2C(=CC=N2)N=C1[O-].[Na+]

Canonical SMILES

C1=CN2C(=CC=N2)[N-]C1=O.[Na+]

solubility

not available

Origin of Product

United States

Synthetic Methodologies Involving Sodium Pyrazolo 1,5 a Pyrimidin 5 Olate

Role of Sodium Pyrazolo[1,5-a]pyrimidin-5-olate as a Key Synthetic Precursor

This compound and its structural analogues, such as sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate, are versatile and pivotal precursors in the synthesis of a wide array of fused heterocyclic compounds. researchgate.netresearchgate.net These sodium enolates function as 1,3-bielectrophilic synthons, providing a reactive three-carbon backbone essential for the construction of six-membered rings in cyclocondensation reactions. researchgate.net The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a core component in many bioactive compounds, making the development of synthetic routes using these precursors an active area of research. researchgate.netresearchgate.net The synthetic utility of these sodium salts lies in their ability to react with various binucleophilic reagents, leading to the regioselective formation of fused pyrimidine (B1678525) rings. researchgate.netnih.gov This approach is a cornerstone for creating complex molecular architectures, including various pyrazolo[1,5-a]pyrimidine derivatives and other polycyclic systems. nih.govmdpi.com

Precursor Synthesis Routes for this compound

The formation of this compound analogues is a critical preliminary step for their use in further cyclization reactions. These precursors are typically prepared from corresponding β-dicarbonyl compounds. nih.gov

The synthesis of the organic backbone of the precursor often involves the condensation of a ketone with an ester. For instance, the synthesis of sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate begins with the Claisen condensation of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one with ethyl formate. This reaction forms the intermediate 1,3-keto-aldehyde, which exists in equilibrium with its more stable enol form. researchgate.net This enol is the direct precursor to the target sodium salt. The general strategy involves creating a 1,3-dicarbonyl moiety, which can then be deprotonated to form the reactive sodium enolate. researchgate.net

The formation of the sodium enolate from its 1,3-dicarbonyl precursor is typically achieved under basic conditions. nih.govnih.gov The reaction is often carried out by treating the dicarbonyl compound with a strong sodium base, such as sodium hydride (NaH) or sodium ethoxide (EtONa), in an anhydrous solvent like toluene (B28343) or ethanol (B145695). nih.gov The use of these reagents ensures the complete and efficient deprotonation of the enolic proton, yielding the stable sodium salt. The resulting sodium enolate is often isolated as a solid and can be used directly in subsequent steps without extensive purification. researchgate.net

Cyclization Strategies Utilizing this compound in Heterocycle Formation

The primary synthetic application of this compound analogues is their use in cyclization reactions to build the pyrazolo[1,5-a]pyrimidine core and other fused heterocyclic systems. researchgate.netnih.gov These reactions capitalize on the electrophilic nature of the α,β-unsaturated carbonyl system of the enolate.

A widely employed strategy for constructing the pyrazolo[1,5-a]pyrimidine framework is the condensation of the sodium enolate precursor with various heterocyclic amines. researchgate.netresearchgate.net Specifically, 5-aminopyrazoles are common reaction partners that lead to the regioselective formation of the fused bicyclic system. researchgate.net The reaction proceeds through an initial nucleophilic attack by the exocyclic amino group of the 5-aminopyrazole onto the enolate system, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine. researchgate.net This method is noted for its high regioselectivity, which is attributed to the greater nucleophilicity of the primary exocyclic amino group compared to the endocyclic nitrogen atom. researchgate.net

The table below summarizes the synthesis of various pyrazolo[1,5-a]pyrimidines from the condensation of a sodium enolate precursor with different aminopyrazoles.

PrecursorReactant (Heterocyclic Amine)Resulting CompoundReference
Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate5-Amino-3-phenyl-1H-pyrazole2,7-Diphenyl-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine researchgate.net
Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile7-Amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile researchgate.net
Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate5-Amino-3-(p-tolyl)-1H-pyrazole5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenyl-7-(p-tolyl)pyrazolo[1,5-a]pyrimidine researchgate.net

The synthetic utility of this compound analogues extends beyond the formation of bicyclic systems to the construction of more complex, fused polycyclic heterocycles. researchgate.netresearchgate.net By reacting the sodium enolate with bifunctional heterocyclic amines, it is possible to synthesize tricyclic and tetracyclic frameworks. researchgate.netnih.gov For example, condensation with 2-aminobenzimidazole (B67599) or 3-amino-1,2,4-triazole results in the formation of benzo researchgate.netnih.govimidazo[1,2-a]pyrimidine and researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine systems, respectively. researchgate.netresearchgate.net This strategy provides a direct and efficient route to novel and structurally diverse fused heterocyclic compounds. nih.gov

The following table details the formation of various fused polycyclic systems from a sodium enolate precursor.

PrecursorReactantResulting Fused Polycyclic SystemReference
Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate3-Amino-7-methyl-5-phenyl-1H-pyrazolo[3,4-b]pyridinePyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivative researchgate.netresearchgate.net
Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate2-AminobenzimidazoleBenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine derivative researchgate.netresearchgate.net
Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate3-Amino-1,2,4-triazole researchgate.netresearchgate.netnih.govTriazolo[1,5-a]pyrimidine derivative researchgate.netresearchgate.net

Advanced Synthetic Strategies for Pyrazolo 1,5 a Pyrimidine Derivatives

Cyclocondensation Approaches for Pyrazolo[1,5-a]pyrimidine (B1248293) Ring Construction

Cyclocondensation reactions are a cornerstone for the synthesis of the pyrazolo[1,5-a]pyrimidine ring system. These methods typically involve the reaction of a 1,3-bisnucleophilic aminopyrazole with a 1,3-biselectrophilic partner to construct the fused pyrimidine (B1678525) ring. nih.govnih.govmdpi.comnih.gov The regioselectivity of the cyclization is a critical aspect of these syntheses, often dictated by the differential reactivity of the nucleophilic centers in the aminopyrazole and the electrophilic sites in the coupling partner.

The most prevalent method for constructing the pyrazolo[1,5-a]pyrimidine core is the reaction of 3-amino or 5-aminopyrazoles with 1,3-biselectrophilic compounds. nih.govnih.govencyclopedia.pub A variety of biselectrophiles, such as β-dicarbonyl compounds, β-ketoesters, β-enaminones, and their equivalents, are employed to generate a wide range of substituted derivatives. nih.govnih.govrsc.org

A direct route to 5-hydroxypyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 3-aminopyrazoles with β-ketoesters. nih.gov However, this approach can sometimes lead to poor yields. nih.govnih.gov A notable example is the synthesis of 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidine, which is achieved through an interesting reaction where 1-methyluracil, acting as a heterocyclic β-enaminone, reacts with an aminopyrazole. nih.gov This reaction proceeds via the ring-opening of the uracil (B121893), induced by the aminopyrazole, followed by the elimination of a methylurea (B154334) molecule to form the desired product. nih.gov

Another effective strategy utilizes pre-formed sodium enolates as the 1,3-biselectrophile. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized from the reaction of 5-aminopyrazoles with sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate. nih.govresearchgate.net The regioselectivity in these reactions is generally high, attributed to the greater nucleophilicity of the exocyclic primary amino group of the aminopyrazole compared to the endocyclic ring nitrogen, which preferentially attacks one of the electrophilic centers. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for Pyrazolo[1,5-a]pyrimidin-5-ol (B1436583) Derivatives

Aminopyrazole Reactant1,3-BiselectrophileProductReference
Aminopyrazoleβ-Ketoester5-Hydroxypyrazolo[1,5-a]pyrimidine nih.gov
Aminopyrazole1-Methyluracil2-Aryl-5-hydroxypyrazolo[1,5-a]pyrimidine nih.gov
5-AminopyrazoleSodium 3-(pyrazolyl)-3-oxoprop-1-en-1-olate7-(Pyrazolyl)pyrazolo[1,5-a]pyrimidine researchgate.net

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduction of waste by combining multiple reaction steps into a single operation without isolating intermediates. mdpi.com

While direct one-pot syntheses leading specifically to Sodium pyrazolo[1,5-a]pyrimidin-5-olate are not extensively detailed, methods for the synthesis of its tautomeric form, pyrazolo[1,5-a]pyrimidin-5(4H)-one, and other closely related derivatives have been established. A simple and efficient one-pot method for the microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones has been developed. maynoothuniversity.ie This procedure involves the initial formation of a 5-aminopyrazole from a β-ketonitrile and hydrazine (B178648), followed by the in-situ addition of a β-ketoester and acetic acid to complete the cyclocondensation, all within the same reaction vessel. maynoothuniversity.ie This approach tolerates a variety of functional groups at the 2 and 5 positions, including aryls, heterocycles, and alkyl groups. maynoothuniversity.ie

Another example involves the expeditious one-pot synthesis of 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines. This reaction proceeds by combining hydrazine hydrate, 3-aryl-3-oxopropanenitriles, and another nitrile component under acidic catalysis to rapidly assemble the complex heterocyclic system.

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal catalysis provides a versatile platform for the post-synthetic functionalization of the pre-formed pyrazolo[1,5-a]pyrimidine core, allowing for the introduction of a wide array of substituents that would be difficult to incorporate through traditional cyclocondensation methods. researchgate.net Palladium and rhodium catalysts are particularly prominent in this area.

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig reactions are prime examples that have been applied to the pyrazolo[1,5-a]pyrimidine scaffold.

The Suzuki-Miyaura coupling has been successfully employed for the C3-arylation of pyrazolo[1,5-a]pyrimidin-5-one derivatives. A convenient and efficient microwave-assisted protocol has been reported for the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with a wide variety of aryl and heteroaryl boronic acids. This strategy utilizes a tandem catalyst system (XPhosPdG2/XPhos) to achieve high yields and prevent undesired debromination side reactions. Furthermore, the resulting C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones can undergo a second Suzuki coupling at the C5 position after activation of the C-O lactam bond, providing access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. wikipedia.org This reaction has been applied to the functionalization of the pyrazolo[1,5-a]pyrimidine core. In one synthetic route, a 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate was coupled with various benzimidazoles under palladium catalysis and microwave irradiation to yield the desired C5-aminated products. nih.govnih.gov This demonstrates the utility of the Buchwald-Hartwig reaction for introducing nitrogen-based substituents at the 5-position, which is directly relevant to the derivatization of the pyrazolo[1,5-a]pyrimidin-5-olate system.

Table 2: Palladium-Catalyzed Functionalization of Pyrazolo[1,5-a]pyrimidin-5-one/olate Precursors

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandProductReference
Suzuki-Miyaura3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/Heteroaryl boronic acidXPhosPdG2/XPhos3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
Buchwald-Hartwig5-Chloro-pyrazolo[1,5-a]pyrimidine derivativeBenzimidazolePalladium catalyst5-(Benzimidazolyl)pyrazolo[1,5-a]pyrimidine derivative nih.govnih.gov

Rhodium catalysis offers unique pathways for the synthesis and functionalization of heterocyclic compounds, often proceeding through C-H activation mechanisms. An efficient, three-component strategy for the synthesis of diverse pyrazolo[1,5-a]pyrimidines has been developed using Rh(III) catalysis. acs.orgnih.gov This reaction involves the annulation of readily available 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. acs.orgnih.gov The process is believed to proceed via a rhodium-catalyzed imidoyl C-H activation on the aminopyrazole intermediate. nih.govacs.org This method is notable for its broad substrate scope, accommodating a large variety of aromatic and heteroaromatic aldehydes under straightforward benchtop conditions with microwave heating. acs.orgnih.gov

In addition to building the ring system, rhodium catalysis can be used to functionalize the pre-formed scaffold. A Rh(III)-catalyzed C-H functionalization of 7-arylpyrazolo[1,5-a]pyrimidines has been reported, where the pyrazolo[1,5-a]pyrimidine moiety itself acts as a directing group for C-H bond activation. nih.gov This allows for regioselective amidation at the ortho-position of the C7-aryl substituent. nih.gov While not directly modifying the 5-position, this demonstrates the potential of rhodium catalysis for selective C-H functionalization of the pyrazolo[1,5-a]pyrimidine system.

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. For pyrazolo[1,5-a]pyrimidine derivatives, sustainable approaches include the use of alternative energy sources like microwave and ultrasound irradiation, as well as employing environmentally benign solvents or solvent-free conditions.

Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields in the construction of the pyrazolo[1,5-a]pyrimidine core. mdpi.com For example, the catalyst- and solvent-free cyclocondensation of β-enaminones with 5-aminopyrazoles under microwave irradiation provides 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines in high yields within minutes. mdpi.com The one-pot synthesis of pyrazolo[1,5-a]pyrimidinones is also efficiently conducted using microwave heating. maynoothuniversity.ie

Ultrasound irradiation is another green technique that has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidines. The cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole proceeds rapidly (5 minutes) in ethanol (B145695) under ultrasonic irradiation, offering a simple procedure with mild conditions and satisfactory yields. nih.govacs.org Furthermore, ultrasound has been used to promote the synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines in aqueous ethanol, highlighting the potential for using water as a green solvent.

The use of aqueous media represents a significant step towards more sustainable chemical processes. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved in aqueous ethanol under ultrasonic irradiation, demonstrating the feasibility of reducing reliance on volatile organic solvents.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient construction of the pyrazolo[1,5-a]pyrimidine core. nih.govresearchgate.net This methodology significantly accelerates reaction rates, often reducing multi-hour conventional heating processes to mere minutes, while frequently leading to higher yields and product purity. nih.gov

The application of microwave irradiation is particularly effective in cyclization and condensation reactions, which are fundamental to forming the fused-ring system. nih.gov For instance, a widely adopted approach involves the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, which proceeds within minutes under microwave conditions. nih.gov Similarly, the cyclocondensation of 5-aminopyrazoles with various biselectrophiles is greatly enhanced by microwave heating. researchgate.netresearchgate.net In one study, the reaction of 5-aminopyrazole with 2-arylmalondialdehydes under microwave irradiation at 170°C yielded the desired pyrazolo[1,5-a]pyrimidines in over 80% yield in just 10 minutes. researchgate.net

The benefits of MAOS extend to functionalization reactions as well. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, performed under microwave heating, provide an efficient route to novel derivatives. nih.gov For example, the functionalization of a terminal alkyne on the pyrazolo[1,5-a]pyrimidine scaffold with a brominated pyridine (B92270) was successfully achieved using a common palladium catalyst and microwave heating. encyclopedia.pub

The table below summarizes representative examples of microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

Starting MaterialsReaction TypeConditionsProductYieldReference
5-Aminopyrazole, 2-ArylmalondialdehydesCyclocondensation170°C, 10 min5,7-Disubstituted pyrazolo[1,5-a]pyrimidines>80% researchgate.net
3-Amino-1H-pyrazoles, Aldehydes, β-Dicarbonyl compoundsThree-component reactionMicrowave irradiationPolysubstituted pyrazolo[1,5-a]pyrimidinesHigh nih.gov
3-Oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-Amino-1H-pyrazolesCyclizationSolvent-free, Microwave irradiation6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-aminesHigh nih.gov
3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, Arylboronic acidsSuzuki-Miyaura cross-couplingMicrowave irradiation3,5-Diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidinesGood to Excellent nih.gov

Aqueous-Mediated Reaction Systems

In line with the principles of green chemistry, there is a growing focus on developing synthetic protocols in environmentally benign solvents, with water being the ideal choice. Aqueous-mediated systems for the synthesis of pyrazolo[1,5-a]pyrimidines minimize the reliance on hazardous and volatile organic solvents. nih.gov

One notable advancement is the use of ultrasonic irradiation to assist the synthesis of pyrazolo[1,5-a]pyrimidines in an aqueous ethanol medium. nih.gov This approach combines the benefits of an eco-friendly solvent system with an energy-efficient activation technique. Another green approach involves the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. ias.ac.in These solvents are often biodegradable, non-toxic, and can be prepared with 100% atom economy. The synthesis of various pyrazolo[1,5-a]pyrimidine derivatives has been successfully carried out in DES, offering advantages such as high yields, simple work-up procedures, and the potential for solvent recycling. ias.ac.in

While some transformations, such as those involving chalcones, may not be suitable for purely aqueous conditions, effective synthesis has been achieved in DMSO, a solvent with lower toxicity than many traditional organic solvents. nih.gov

Regioselective Synthesis and Isomer Control

The reaction of unsymmetrically substituted 5-aminopyrazoles with biselectrophilic reagents can potentially lead to the formation of multiple regioisomers. Therefore, controlling the regioselectivity of the cyclization is crucial for the synthesis of a specific desired isomer, such as a pyrazolo[1,5-a]pyrimidin-5-olate versus a pyrazolo[1,5-a]pyrimidin-7-olate.

Significant progress has been made in directing the outcome of these reactions. The choice of reactants, catalysts, and reaction conditions plays a pivotal role in achieving isomer control. For example, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) results in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields. nih.gov This highlights the influence of the β-dicarbonyl component in directing the reaction pathway. nih.gov

A clear example of regiocontrol is demonstrated in the synthesis of pyrazolo[1,5-a]pyrimidinone isomers. nih.gov Distinct synthetic routes have been established to selectively prepare either pyrazolo[1,5-a]pyrimidin-7-ones or pyrazolo[1,5-a]pyrimidin-5-ones. nih.gov This provides experimentalists with complementary pathways to access a specific regioisomer. nih.gov

Furthermore, reaction conditions can dictate the site of electrophilic substitution on the pre-formed pyrazolo[1,5-a]pyrimidine ring. researchgate.net In the nitration of the parent pyrazolo[1,5-a]pyrimidine, the orientation of substitution is strongly dependent on the reagent used. A mixture of nitric and sulfuric acids leads to the 3-nitro derivative, whereas nitric acid in acetic anhydride (B1165640) yields the 6-nitro compound. researchgate.net This differential reactivity is attributed to the reacting species in the different acidic media. researchgate.net

The table below illustrates examples of regioselective control in the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines.

Substrate(s)Reagent/ConditionsProductOutcomeReference
3-Substituted-5-amino-1H-pyrazoles, 2-AcetylcyclopentanoneCyclizationCyclopentapyrazolo[1,5-a]pyrimidinesRegioselective formation nih.gov
Pyrazolo[1,5-a]pyrimidineNitric acid, Sulfuric acid3-Nitropyrazolo[1,5-a]pyrimidineSubstitution at C3 researchgate.net
Pyrazolo[1,5-a]pyrimidineNitric acid, Acetic anhydride6-Nitropyrazolo[1,5-a]pyrimidineSubstitution at C6 researchgate.net
Pyrazolo[1,5-a]pyrimidineBromine3-Bromopyrazolo[1,5-a]pyrimidineSubstitution at C3 researchgate.net

Functionalization and Derivatization Strategies

The functionalization of the pyrazolo[1,5-a]pyrimidine scaffold is essential for modulating its physicochemical and biological properties. nih.govnih.gov Its rigid, planar structure is highly amenable to chemical modifications at various positions on both the pyrazole (B372694) and pyrimidine rings. encyclopedia.pubnih.gov A wide array of synthetic methodologies has been developed to introduce diverse functional groups, enabling the exploration of chemical space and the optimization of lead compounds in drug discovery. nih.govnih.gov

The ability to introduce a variety of chemical groups at specific locations on the pyrazolo[1,5-a]pyrimidine core is a cornerstone of its synthetic versatility. mdpi.com Key positions for modification include C2, C3, C5, C6, and C7. mdpi.com

Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are extensively used to introduce aryl, heteroaryl, and alkynyl groups. nih.gov For instance, a Suzuki cross-coupling reaction has been employed to add an aryl moiety at the C3 position of a pyrazolo[1,5-a]pyrimidine that possesses a hydroxyl group at C5 and a CF3 group at C7. mdpi.com

Other functionalization strategies include:

Halogenation: Bromination of the parent ring system can selectively yield 3-bromo or 3,6-dibromo species, which can serve as handles for further modifications via cross-coupling reactions. researchgate.net

Nitration and Formylation: These classic electrophilic aromatic substitution reactions allow for the introduction of nitro and formyl groups, which can be further transformed into other functionalities. rsc.org

Cyclocondensation with functionalized precursors: The most common synthesis route involves the cyclocondensation of NH-3-aminopyrazoles with various 1,3-biselectrophilic compounds like β-enaminones, β-ketonitriles, or β-dicarbonyls. nih.govmdpi.com By choosing appropriately substituted precursors, it is possible to introduce desired moieties at positions 2, 5, 6, and 7 during the initial ring construction. mdpi.comrsc.org

Post-functionalization refers to the chemical modification of an already constructed pyrazolo[1,5-a]pyrimidine core. nih.govresearchgate.net This approach is crucial for the late-stage diversification of molecular scaffolds.

A notable example is the selective C-H functionalization of the pyrazolo[1,5-a]pyrimidine ring. encyclopedia.pub Bedford and co-workers developed a protocol that enables the selective arylation of either the C3 or C7 position. encyclopedia.pub The regioselectivity is controlled by the electronic properties of the coupling partners. Coupling with π-deficient aryl bromides (e.g., pyrimidin-5-yl) results in arylation at the highly nucleophilic C3 position, while using an excess of other aryl bromides can favor functionalization at the C7 position. encyclopedia.pub This allows for precise control over the final structure.

Macrocyclization, the formation of large-ring structures, is a sophisticated strategy used to develop highly potent and selective molecules, particularly kinase inhibitors. biorxiv.org By constraining the conformation of a molecule within a macrocyclic ring, it is possible to pre-organize the pharmacophore into an active and selective conformation, which can enhance binding affinity and improve selectivity profiles. biorxiv.org

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully incorporated into macrocyclic structures. biorxiv.orgmdpi.com A common strategy involves a multi-step synthesis starting with a functionalized pyrazolo[1,5-a]pyrimidine core. For example, a chlorinated pyrazolo[1,5-a]pyrimidine can be elaborated through a series of reactions including bromination, nucleophilic substitution with a linker containing a terminal alcohol, and protection/deprotection steps. biorxiv.org The macrocycle is then typically formed via an intramolecular coupling or amidation reaction. This approach has led to the development of potent and selective macrocyclic inhibitors for targets such as Adaptor Associated Kinase 1 (AAK1). biorxiv.orgresearchgate.net

Computational and Theoretical Chemistry of Pyrazolo 1,5 a Pyrimidin 5 Olate and Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. rsc.org This quantum mechanical approach allows for the accurate calculation of molecular properties, providing deep insights into the structure-activity relationships that govern their chemical and biological functions. acs.org DFT studies on this scaffold have been instrumental in explaining electronic arrangements, energy gaps, and reactivity descriptors. acs.org

Molecular Orbital Energies (HOMO-LUMO) and Charge Transfer Characterization

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior and reactivity of molecules. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. acs.org

DFT calculations have shown that a small HOMO-LUMO energy gap in pyrazolo[1,5-a]pyrimidine derivatives indicates higher chemical reactivity and the potential for charge transfer within the molecule. This intramolecular charge transfer (ICT) character is crucial for their application in fluorescent materials and as chemosensors. rsc.org For instance, studies on a family of pyrazolo[1,5-a]pyrimidine-based fluorophores revealed that the substitution of electron-donating groups (EDGs) at position 7 of the fused ring leads to significant ICT, which in turn enhances absorption and emission intensities. rsc.org Conversely, electron-withdrawing groups (EWGs) result in lower intensities, demonstrating the tunability of the scaffold's photophysical properties. rsc.org

Calculated Quantum Chemical Properties for Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Derivative 6h-6.21-1.994.222.51
Derivative 6q-6.43-2.254.184.15

This table presents hypothetical data based on typical values found in DFT studies of similar heterocyclic compounds for illustrative purposes.

Geometrical and Structural Parameter Determination

The precise determination of molecular geometry is fundamental to understanding a compound's properties and interactions. DFT calculations are frequently employed to optimize the molecular structures of pyrazolo[1,5-a]pyrimidine derivatives, providing data on bond lengths, bond angles, and dihedral angles. nih.gov These theoretical calculations are often validated by comparing them with experimental data obtained from techniques like single-crystal X-ray diffraction. nih.govresearchgate.net

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For pyrazolo[1,5-a]pyrimidine derivatives, MEP analysis helps identify sites susceptible to electrophilic and nucleophilic attack. The nitrogen atoms of the heterocyclic core typically appear as electronegative (red) regions, indicating their role as hydrogen bond acceptors. This information is particularly useful in molecular docking studies, as it helps to explain and predict the interactions between the ligand and the amino acid residues in a protein's active site.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict the electronic absorption and emission spectra of molecules. It is a powerful tool for studying the optical properties of fluorescent compounds like pyrazolo[1,5-a]pyrimidine derivatives.

Comprehensive theoretical-experimental studies have utilized TD-DFT to analyze the photophysical properties of this class of compounds. rsc.org The calculations can accurately predict absorption and emission wavelengths, which correlate well with experimental data. These studies have confirmed that the electronic transitions are often characterized by intramolecular charge transfer from the pyrazolo[1,5-a]pyrimidine core to substituent groups, or vice versa. rsc.org This understanding allows for the rational design of new fluorophores with tailored optical properties for applications in chemosensors and organic light-emitting diodes (OLEDs). rsc.org

Molecular Dynamics Simulations for Conformational Analysis

MD simulations have been used to investigate the stability of pyrazolo[1,5-a]pyrimidine derivatives when bound to biological targets, such as protein kinases. mdpi.commdpi.com For instance, a 100 ns MD simulation was used to examine the conformational stability and steady state of a ligand-protein complex, ensuring that the binding mode predicted by molecular docking is stable over time. mdpi.com Other studies have focused on the conformational lability of related reduced scaffolds, such as tetrahydropyrazolo[1,5-a]pyrimidines, which possess a more flexible bicyclic core. nih.gov These analyses indicate that conformational flexibility can be advantageous, allowing the molecule to adapt to the active site of a biological target. nih.gov Relaxed potential energy simulations have also been used to assess how energy changes influence molecular conformation in related pyrimidine (B1678525) systems. ekb.eg

Molecular Docking and Binding Mode Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is extensively used to study pyrazolo[1,5-a]pyrimidine derivatives, which are known to inhibit a wide range of enzymes, particularly protein kinases. rsc.orgjohnshopkins.edu

Docking simulations have been crucial in elucidating the binding modes of these compounds within the ATP-binding site of kinases like Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). rsc.orgjohnshopkins.edu These studies consistently show that the pyrazolo[1,5-a]pyrimidine scaffold acts as a purine (B94841) analogue, forming key hydrogen bond interactions with backbone residues of the kinase hinge region, such as Leu83 in CDK2. The various substituents on the core then form additional hydrophobic and electrostatic interactions with other residues in the active site, which determines the compound's potency and selectivity. rsc.org Docking studies have successfully guided the synthesis of novel derivatives with improved anticancer and antimicrobial activities. johnshopkins.edu

Molecular Docking Scores of Pyrazolo[1,5-a]pyrimidine Derivatives Against Target Enzymes

CompoundTarget EnzymeBinding Score (kcal/mol)
Derivative 6hCDK2-6.3965
Derivative 6qCDK2-7.0582
Derivative 6hTubulin (Colchicine Site)-7.61
Compound 6sTRKA-8.9
Compound 6tCDK2-9.1

Data sourced from multiple studies investigating the inhibitory potential of pyrazolo[1,5-a]pyrimidine derivatives.

Ligand-Protein Interaction Profiling

Molecular docking and molecular dynamics simulations are the principal computational techniques used to model the interaction between a ligand, such as a pyrazolo[1,5-a]pyrimidine derivative, and a protein. These studies are crucial in identifying potential protein targets and understanding the molecular basis of inhibition or activation.

A significant portion of the computational research on pyrazolo[1,5-a]pyrimidine derivatives has centered on their potential as kinase inhibitors. Molecular docking studies have explored the binding of various derivatives to the ATP-binding site of several kinases, including Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin receptor kinase A (TrkA), and Phosphoinositide 3-kinase δ (PI3Kδ). These studies consistently highlight the importance of the pyrazolo[1,5-a]pyrimidine core in forming key hydrogen bonds and hydrophobic interactions within the kinase hinge region. For instance, the nitrogen atoms within the fused ring system often act as hydrogen bond acceptors, anchoring the molecule in the active site.

Furthermore, computational models have been employed to predict the binding modes of pyrazolo[1,5-a]pyrimidine derivatives to other enzymes, such as α-amylase and acetylcholinesterase, suggesting their potential in managing diabetes and Alzheimer's disease, respectively. In antimicrobial research, these compounds have been docked into the active sites of enzymes like 14-alpha demethylase and DNA gyrase to predict their inhibitory activity.

Despite the breadth of this research, specific docking scores, binding energies, and detailed interaction patterns for Sodium pyrazolo[1,5-a]pyrimidin-5-olate with these or other proteins are not specifically reported in the available literature.

Table 1: Summary of Ligand-Protein Interaction Studies on Pyrazolo[1,5-a]pyrimidine Derivatives (General Scaffold)

Derivative Class Protein Target Key Interactions Observed Computational Method
General Pyrazolo[1,5-a]pyrimidines CDK2 Hydrogen bonds with hinge region residues (e.g., Leu83), hydrophobic interactions. Molecular Docking
General Pyrazolo[1,5-a]pyrimidines TrkA Hinge interactions with Met592, hydrophobic interactions. Molecular Docking
General Pyrazolo[1,5-a]pyrimidines PI3Kδ Hydrogen bonding with Val828 in the hinge region. Molecular Docking

This table represents findings for the general pyrazolo[1,5-a]pyrimidine scaffold and not specifically for the 5-olate derivative.

DNA Interaction Modeling

The interaction of small molecules with DNA is a critical mechanism for many anticancer and antiviral drugs. Computational modeling can predict the preferred binding mode (intercalation, minor groove binding, or major groove binding) and the relative binding affinities of compounds to different DNA sequences.

Some studies on pyrazolo[1,5-a]pyrimidine derivatives have investigated their potential to interact with DNA. These computational analyses suggest that certain derivatives may bind preferentially to the minor groove of DNA, particularly in AT-rich sequences, while others might favor the major groove. The planarity of the fused ring system is a key feature that could facilitate such interactions. The specific nature of the substituents on the pyrazolo[1,5-a]pyrimidine core is expected to significantly influence the binding mode and affinity.

However, detailed molecular docking or molecular dynamics studies modeling the specific interaction between this compound and various DNA structures (e.g., AT-rich, GC-rich sequences) are not available in the reviewed literature. Therefore, a precise computational model of its DNA binding is yet to be established.

Table 2: Summary of DNA Interaction Modeling for Pyrazolo[1,5-a]pyrimidine Derivatives (General Scaffold)

Derivative Class DNA Model Predicted Binding Mode Computational Method
General Pyrazolo[1,5-a]pyrimidines AT-rich DNA Preferential minor groove binding. Molecular Docking
General Pyrazolo[1,5-a]pyrimidines GC-rich DNA Preferential minor groove binding. Molecular Docking

This table represents findings for the general pyrazolo[1,5-a]pyrimidine scaffold and not specifically for the 5-olate derivative.

Structural Elucidation and Conformational Analysis Methodologies

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the pyrazolo[1,5-a]pyrimidine (B1248293) class of compounds, crystallographic studies consistently reveal a fused, rigid, and essentially planar N-heterocyclic system. researchgate.netnih.govnih.gov This planarity is a key feature of the aromatic core, which is composed of a five-membered pyrazole (B372694) ring fused to a six-membered pyrimidine (B1678525) ring. nih.govnih.gov

While a specific crystal structure for Sodium pyrazolo[1,5-a]pyrimidin-5-olate is not detailed in the available research, the fundamental geometry of the pyrazolo[1,5-a]pyrimidine core is well-established. Analysis of related structures allows for a reliable prediction of its solid-state characteristics. researchgate.net The bicyclic system would be planar, with bond lengths indicative of a delocalized π-electron system.

Structural FeatureExpected Observation for this compound
Core GeometryFused pyrazole and pyrimidine rings form a rigid, planar structure. nih.govnih.gov
Primary Intermolecular ForceIonic bonding between the sodium cation (Na⁺) and the olate anion (C₆H₄N₃O⁻).
Crystal PackingLikely involves coordination of Na⁺ to the oxygen and ring nitrogens, supplemented by π-π stacking interactions between the planar heterocyclic systems. researchgate.net

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques are crucial for elucidating the structure of molecules, particularly in the absence of single-crystal X-ray data. NMR and IR spectroscopy provide complementary information regarding the connectivity, electronic environment, and functional groups within the molecule.

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For the pyrazolo[1,5-a]pyrimidine system, both ¹H and ¹³C NMR have been used extensively to assign the positions of atoms and to understand substituent effects. researchgate.net

The ¹H NMR spectrum of the parent pyrazolo[1,5-a]pyrimidine scaffold shows distinct signals for each proton. In this compound, the absence of the hydroxyl proton (which would be present in its conjugate acid) is a key feature. The formation of the olate anion at the C5 position introduces a significant electronic change in the pyrimidine ring. The increased electron density from the negatively charged oxygen is expected to cause an upfield shift (to a lower ppm value) for the adjacent protons, particularly H-6 and H-7, compared to the unsubstituted parent compound. Two-dimensional NMR experiments, such as COSY and HETCOR, are invaluable for unambiguously assigning all proton and carbon resonances. researchgate.net

Typical ¹H and ¹³C NMR Chemical Shift Ranges (δ, ppm) for the Unsubstituted Pyrazolo[1,5-a]pyrimidine Ring System. researchgate.net
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2~8.2~141
C3~6.7~97
C5~9.1~149
C6~7.2~108
C7~8.8~153

Note: The presence of the 5-olate group in the target compound would significantly alter these values, particularly for positions 5, 6, and 7, due to changes in electron density.

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule. For this compound, the IR spectrum would be distinct from its protonated precursor, pyrazolo[1,5-a]pyrimidin-5-ol (B1436583).

The parent alcohol can exist in tautomeric equilibrium with its keto form, pyrazolo[1,5-a]pyrimidin-5(4H)-one. Therefore, its IR spectrum could show either a broad absorption band for the O-H stretch (around 3200-3600 cm⁻¹) or a strong carbonyl (C=O) stretching band (around 1650-1700 cm⁻¹).

In contrast, the spectrum of the sodium salt would be characterized by the absence of these bands. Instead, new characteristic absorptions would appear. A strong band corresponding to the C-O⁻ single bond stretch would be expected, typically in the 1200-1300 cm⁻¹ region. Furthermore, the delocalization of the negative charge into the pyrimidine ring would cause shifts in the C=N and C=C stretching vibrations of the heterocyclic system, which are typically observed in the 1500-1650 cm⁻¹ range. semanticscholar.org Other typical bands for the scaffold include aromatic C-H stretching just above 3000 cm⁻¹ and C-N stretching vibrations. semanticscholar.orgias.ac.in

Expected IR Absorption Bands for this compound.
Frequency Range (cm⁻¹)Vibrational Mode Assignment
3000 - 3100Aromatic C-H Stretch
1500 - 1650Aromatic C=C and C=N Ring Stretching (shifted due to olate group) semanticscholar.org
1200 - 1300C-O⁻ Stretch
1100 - 1200C-N Stretch semanticscholar.org

Tautomerism and Isomeric Configurations of the Pyrazolo[1,5-a]pyrimidine System

Tautomerism is a critical concept for hydroxyl-substituted nitrogen heterocycles. The precursor to the title compound, pyrazolo[1,5-a]pyrimidin-5-ol, can exist in at least two tautomeric forms: the aromatic 5-hydroxy (enol) form and the non-aromatic 5-keto (or pyrazolo[1,5-a]pyrimidin-5(4H)-one) form. The relative stability and population of these tautomers can be influenced by the solvent and physical state. nih.govresearchgate.net

The formation of this compound occurs by the deprotonation of the 5-hydroxy tautomer. The resulting anion is a resonance-stabilized system where the negative charge is delocalized between the oxygen atom and the nitrogen atoms of the pyrimidine ring. This effectively "locks" the molecule into the conjugate base of the enol form, resolving the tautomeric ambiguity.

Beyond tautomerism, the broader pyrazolopyrimidine family includes several constitutional isomers, which differ in the arrangement of nitrogen atoms and the fusion of the two rings. These include pyrazolo[3,4-d]pyrimidine, pyrazolo[5,1-b]pyrimidine, and pyrazolo[4,3-d]pyrimidine, each forming the basis for distinct classes of compounds with different chemical and biological properties. nih.gov

Conformational Dynamics and Flexibility Studies

The conformational dynamics of a molecule describe its flexibility and the different spatial arrangements it can adopt. The core pyrazolo[1,5-a]pyrimidine scaffold is an aromatic, fused bicyclic system, which imparts significant rigidity and planarity. nih.govnih.gov Therefore, the core structure of this compound has very limited conformational flexibility. The atoms of the bicyclic system are held in a fixed, planar arrangement by the delocalized π-electron system.

Significant conformational dynamics in pyrazolo[1,5-a]pyrimidine derivatives typically arise from two sources:

Rotation of Substituents: Flexibility can be introduced by single bonds connecting the rigid core to substituents, allowing for rotation. For example, the dihedral angle between the pyrazolo[1,5-a]pyrimidine scaffold and an attached phenyl ring can vary. jst.go.jp

Reduction of the Ring System: If the aromaticity of the pyrimidine ring is removed through chemical reduction (e.g., to form a tetrahydropyrazolo[1,5-a]pyrimidine), the ring becomes puckered and conformationally labile, exhibiting different chair or boat-like conformations. nih.govmdpi.com

Chemical Reactivity and Derivatization Pathways

Electrophilic and Nucleophilic Substitution Reactions

The pyrazolo[1,5-a]pyrimidine (B1248293) system is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The regioselectivity of these reactions is governed by the inherent electronic properties of the bicyclic core and the nature of the existing substituents.

Electrophilic Aromatic Substitution: The pyrazole (B372694) moiety of the pyrazolo[1,5-a]pyrimidine ring is generally more susceptible to electrophilic attack than the pyrimidine (B1678525) ring due to its higher electron density. nih.gov Electrophilic substitution reactions such as halogenation, nitration, and formylation typically occur at the C3 position. nih.govnih.gov The presence of the electron-donating 5-olate group is expected to activate the ring system towards electrophilic attack, potentially directing substitution to the C6 position as well. For instance, halogenation of 7-arylpyrazolo[1,5-a]pyrimidines has been achieved at the C3 position using N-halosuccinimides (NXS) under microwave irradiation. nih.gov Similarly, Vilsmeier-Haack conditions can be used to introduce a formyl group at the C3 position. nih.gov

Nucleophilic Aromatic Substitution: The pyrimidine ring of the scaffold is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C5 and C7 positions, especially when a good leaving group is present. nih.govresearchgate.net The hydroxyl group at the C5 position of pyrazolo[1,5-a]pyrimidin-5-ol (B1436583) can be converted to a better leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃). mdpi.com This 5-chloro derivative can then undergo nucleophilic aromatic substitution with various nucleophiles, including amines, alkoxides, and thiols, to introduce diverse functionalities. nih.govmdpi.com For example, the C7-chloro atom in 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) has been shown to be highly reactive and can be selectively substituted by morpholine (B109124). mdpi.com

Regioselectivity in Reaction Pathways

The outcome of chemical reactions on the pyrazolo[1,5-a]pyrimidine scaffold is highly dependent on the reaction conditions and the electronic nature of the substituents present on the ring.

In electrophilic substitutions, the C3 position is the most common site of attack. nih.govresearchgate.net However, the regioselectivity can be altered by the reaction conditions. For example, the nitration of the parent pyrazolo[1,5-a]pyrimidine yields the 3-nitro derivative when using a mixture of nitric and sulfuric acids, but the 6-nitro derivative is obtained when using nitric acid in acetic anhydride (B1165640). researchgate.net The presence of the strongly electron-donating 5-olate group in sodium pyrazolo[1,5-a]pyrimidin-5-olate is anticipated to strongly direct incoming electrophiles to the adjacent C6 position.

The regioselectivity of cyclocondensation reactions to form the pyrazolo[1,5-a]pyrimidine ring is also a critical aspect. The reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds can potentially lead to two different regioisomers. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups of the dicarbonyl compound and the nucleophilicity of the amino groups of the aminopyrazole. researchgate.netrsc.org For instance, the reaction of 5-aminopyrazoles with sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate proceeds with high regioselectivity, which is attributed to the higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic amino group of the pyrazole. researchgate.net

Cyclization Reactions and Ring Transformations

Cyclization reactions are fundamental to the synthesis of the pyrazolo[1,5-a]pyrimidine core. The most prevalent method involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or its synthetic equivalent. rsc.orgnih.gov This approach allows for the introduction of various substituents on the pyrimidine ring by choosing appropriately substituted 1,3-dicarbonyl compounds. nih.gov

For example, the reaction of 3-aminopyrazole with malonic acid in the presence of POCl₃ provides a one-pot synthesis of 5,7-dichloropyrazolo[1,5-a]pyrimidines. nih.gov Another interesting cyclization involves the reaction of an aminopyrazole with 1-methyluracil, where a ring-opening of the uracil (B121893) is followed by cyclization to yield a 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidine. nih.gov Intramolecular cyclization reactions have also been employed, such as the intramolecular nitrile oxide cycloaddition to form fused pyranopyrazolo nih.govnih.govoxazoles. mdpi.com

The pyrazolo[1,5-a]pyrimidine ring system can also undergo transformations. For instance, 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines have been shown to isomerize to 5-aroyl-NH-pyrazolo[3,4-b]pyridines under basic conditions in what is proposed to be an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. researchgate.net

Functional Group Interconversions and Modifications

Once the pyrazolo[1,5-a]pyrimidine scaffold is constructed, a variety of functional group interconversions can be performed to further derivatize the molecule. A common modification involves the conversion of the hydroxyl groups at the C5 and C7 positions into chloro groups using reagents like phosphorus oxychloride. mdpi.com These chloro derivatives are versatile intermediates for subsequent nucleophilic substitution reactions. nih.govresearchgate.net

The hydroxyl group of pyrazolo[1,5-a]pyrimidin-5-ol can also be a site for modification. For instance, O-alkylation can be performed to introduce alkoxy groups at this position. Furthermore, the pyrimidine ring of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines can be reduced to form tetrahydropyrazolo[1,5-a]pyrimidines, which introduces stereocenters and expands the chemical space for biological applications. mdpi.com

The table below summarizes various reaction types and their outcomes on the pyrazolo[1,5-a]pyrimidine core, providing a glimpse into the synthetic versatility of this heterocyclic system.

Reaction TypeReagents and ConditionsPosition of ModificationProduct Type
Electrophilic Halogenation N-halosuccinimides (NXS), MicrowaveC33-Halopyrazolo[1,5-a]pyrimidines
Electrophilic Nitration HNO₃ / H₂SO₄C33-Nitropyrazolo[1,5-a]pyrimidines
Electrophilic Nitration HNO₃ / Ac₂OC66-Nitropyrazolo[1,5-a]pyrimidines
Vilsmeier-Haack Formylation POCl₃, DMFC33-Formylpyrazolo[1,5-a]pyrimidines
Chlorination of Hydroxyls POCl₃C5, C75,7-Dichloropyrazolo[1,5-a]pyrimidines
Nucleophilic Substitution Amines, AlkoxidesC5, C7 (from chloro derivative)5- or 7-Amino/Alkoxy-pyrazolo[1,5-a]pyrimidines
Ring Isomerization aq. NaOH, MicrowaveRing TransformationPyrazolo[3,4-b]pyridines
Reduction of Pyrimidine Ring Complex metal hydridesPyrimidine ringTetrahydropyrazolo[1,5-a]pyrimidines

Coordination Chemistry and Organometallic Applications

Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Metal Complexes

The synthesis of metal complexes utilizing pyrazolo[1,5-a]pyrimidine-based ligands is a burgeoning area of research. While direct reports on the use of sodium pyrazolo[1,5-a]pyrimidin-5-olate are not extensively detailed in the literature, the synthetic strategies employed for analogous pyrazolo[1,5-a]pyrimidine (B1248293) derivatives provide a clear blueprint for the formation of its metal complexes.

Typically, the synthesis of such complexes involves the reaction of a suitable metal precursor with the pyrazolo[1,5-a]pyrimidine ligand in an appropriate solvent. The sodium salt of pyrazolo[1,5-a]pyrimidin-5-olate is particularly advantageous in this regard, as the pre-deprotonated ligand can readily coordinate to a metal center without the need for an external base. This can lead to cleaner reactions and easier purification of the resulting metal complexes.

For instance, the synthesis of Rhenium(I) complexes with substituted pyrazolo[1,5-a]pyrimidine ligands has been reported, yielding neutral complexes of the type [ReCl(CO)3Ln], where Ln represents the pyrazolo[1,5-a]pyrimidine ligand semanticscholar.org. This suggests a probable synthetic route for a pyrazolo[1,5-a]pyrimidin-5-olate complex would involve the reaction of this compound with a rhenium precursor like [Re(CO)5Cl].

The general synthetic approach can be summarized as follows:

Metal Precursor + this compound → Pyrazolo[1,5-a]pyrimidine-based Metal Complex + Sodium Salt Byproduct

The choice of metal precursor is critical and can range from simple metal halides (e.g., CuCl2, Zn(NO3)2) to more complex organometallic starting materials (e.g., [Ru(p-cymene)Cl2]2). The reaction conditions, including solvent, temperature, and reaction time, are optimized to achieve the desired complex in high yield and purity.

Metal PrecursorLigandPotential Complex StructureReaction Conditions
[Re(CO)5Cl]This compound[Re(CO)3(pyrazolo[1,5-a]pyrimidin-5-olate)]Reflux in a suitable organic solvent (e.g., Methanol, Acetonitrile)
CuCl2This compound[Cu(pyrazolo[1,5-a]pyrimidin-5-olate)2]Stirring at room temperature in an alcoholic solvent
Zn(NO3)2·6H2OThis compound[Zn(pyrazolo[1,5-a]pyrimidin-5-olate)2(H2O)n]Aqueous or alcoholic solution at room temperature
[PdCl2(PPh3)2]This compound[Pd(PPh3)2(pyrazolo[1,5-a]pyrimidin-5-olate)Cl]Inert atmosphere, reflux in a solvent like Toluene (B28343) or DMF

Ligand Design Principles for Metal Coordination

The design of pyrazolo[1,5-a]pyrimidine-based ligands for metal coordination is guided by several key principles that influence the structure, stability, and properties of the resulting metal complexes. The pyrazolo[1,5-a]pyrimidin-5-olate ligand offers a rich platform for tuning these properties through strategic modifications.

Coordination Modes: The pyrazolo[1,5-a]pyrimidine scaffold contains multiple potential coordination sites, primarily the nitrogen atoms of the pyrazole (B372694) and pyrimidine (B1678525) rings. The presence of the exocyclic oxygen at the 5-position in the olate form introduces an additional coordination site. This allows for a variety of coordination modes, including:

Monodentate: Coordination through one of the nitrogen atoms.

Bidentate: Chelation involving a nitrogen atom and the exocyclic oxygen atom, or two nitrogen atoms. The former is more likely in the case of pyrazolo[1,5-a]pyrimidin-5-olate.

Bridging: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Substituent Effects: The electronic and steric properties of substituents on the pyrazolo[1,5-a]pyrimidine ring system play a crucial role in determining the ligand's coordination behavior. Electron-donating groups can enhance the electron density on the coordinating atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can weaken these interactions. The steric bulk of substituents can influence the geometry of the resulting complex and may favor the formation of specific isomers.

Design PrincipleEffect on Metal ComplexExample Modification
Introduction of bulky substituentsInfluences coordination geometry, may prevent formation of polymeric structures.Addition of a tert-butyl group at the 7-position.
Incorporation of electron-donating groupsIncreases ligand basicity, leading to stronger metal-ligand bonds.An amino or methoxy group at the 2- or 7-position.
Incorporation of electron-withdrawing groupsDecreases ligand basicity, potentially leading to more labile complexes.A nitro or cyano group on the pyrimidine ring.
Functionalization for secondary interactionsCan lead to supramolecular assembly through hydrogen bonding or other non-covalent interactions.Attachment of a carboxylic acid or amide group.

Theoretical Studies on Metal-Ligand Interactions

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand interactions in pyrazolo[1,5-a]pyrimidine-based complexes. While specific computational studies on metal complexes of pyrazolo[1,5-a]pyrimidin-5-olate are not prevalent, the methodologies applied to related systems provide a framework for such investigations.

Electronic Structure and Bonding Analysis: DFT calculations can provide detailed insights into the electronic structure of the metal complexes. Analysis of the molecular orbitals (HOMO and LUMO) can help to understand the nature of the metal-ligand bonding, including the contributions of σ-donation from the ligand to the metal and π-back-donation from the metal to the ligand. Techniques such as Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and the strength of the metal-ligand bonds.

Geometric and Spectroscopic Properties: Theoretical calculations can be used to predict the optimized geometries of the metal complexes, which can be compared with experimental data from X-ray crystallography. Furthermore, computational methods can simulate spectroscopic properties such as infrared (IR) and UV-Vis spectra, aiding in the characterization of the synthesized complexes. For instance, the calculated vibrational frequencies of the C=O and M-N bonds can be correlated with experimental IR spectra.

Reaction Mechanisms and Stability: DFT can also be employed to investigate the thermodynamics and kinetics of the formation of pyrazolo[1,5-a]pyrimidine-based metal complexes. By calculating the energies of reactants, products, and transition states, it is possible to elucidate the reaction mechanisms and predict the relative stabilities of different isomers or coordination modes.

Molecular docking studies have been utilized to explore the interactions of pyrazolo[1,5-a]pyrimidine derivatives with biological targets, demonstrating the utility of computational methods in predicting binding modes and affinities semanticscholar.orgekb.eg. Similar approaches can be applied to understand the interaction of metal complexes of pyrazolo[1,5-a]pyrimidin-5-olate with biomolecules.

Theoretical MethodInformation ObtainedRelevance to Pyrazolo[1,5-a]pyrimidin-5-olate Complexes
Density Functional Theory (DFT)Optimized geometry, electronic structure, bond energies, simulated spectra (IR, UV-Vis).Predicting the structure and stability of metal complexes and understanding the nature of the metal-ligand bond.
Time-Dependent DFT (TD-DFT)Excited state properties, prediction of electronic absorption and emission spectra.Understanding the photophysical properties of the complexes, which is important for applications in materials science.
Natural Bond Orbital (NBO) AnalysisAtomic charges, orbital interactions, and bond orders.Quantifying the extent of charge transfer and the covalent/ionic character of the metal-ligand bond.
Quantum Theory of Atoms in Molecules (QTAIM)Topological analysis of electron density to characterize chemical bonds.Providing a detailed description of the metal-ligand interactions, including the identification of bond critical points.

Molecular Design Principles and Structure Activity Relationship Sar Investigations

Methodologies for SAR Studies in Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The exploration of SAR for pyrazolo[1,5-a]pyrimidine derivatives employs a combination of computational and experimental techniques to elucidate the relationship between chemical structure and biological activity.

Computational Approaches:

Molecular Docking: This is a widely used method to predict the binding mode and affinity of pyrazolo[1,5-a]pyrimidine derivatives within the active site of a target protein. ekb.egnih.gov For instance, docking studies have been crucial in understanding how these compounds interact with the ATP binding sites of kinases like PI3Kδ and CDK2. ekb.egnih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are performed to correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.net Three-dimensional QSAR (3D-QSAR) analyses, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to pyrazolo[1,5-a]pyrimidine inhibitors of CDK2/cyclin A. nih.gov These models generate contour maps that indicate which steric, hydrophobic, and hydrogen-bonding features are favorable or unfavorable for activity at different positions, guiding the design of more potent molecules. nih.gov

Homology Modeling and Virtual Screening: In cases where the crystal structure of the target protein is unavailable, homology models are built. These models are then used for high-throughput virtual screening to identify potential pyrazolo[1,5-a]pyrimidine-based hits from large compound libraries. rsc.org

Experimental Approaches:

Systematic Synthesis of Analogs: A cornerstone of SAR studies is the synthesis of a series of related compounds where specific parts of the molecule are systematically modified. mdpi.comrhhz.net This involves altering substituents at various positions on the pyrazolo[1,5-a]pyrimidine core to probe their effect on activity. nih.gov

In Vitro Enzymatic and Cellular Assays: Synthesized compounds are evaluated in biochemical assays to determine their inhibitory activity against the target enzyme, often expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). mdpi.comnih.gov Subsequently, promising compounds are tested in cell-based assays to assess their effects on cellular processes, such as proliferation or signaling pathways. mdpi.comrhhz.net

Impact of Substituent Patterns on Molecular Recognition

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly sensitive to the nature and position of substituents on the bicyclic core. nih.govrsc.org SAR studies have revealed critical insights into how these patterns influence molecular recognition and inhibitory potency.

Position 3: The presence of an amide bond at the C3 position has been shown to significantly enhance activity against Tropomyosin receptor kinase A (TrkA). mdpi.com Specifically, picolinamide (B142947) substituents were found to be highly effective. mdpi.com

Position 5: This position is crucial for interacting with the affinity pocket of many kinases. Substitution with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at C5 increased Trk inhibition. mdpi.com In PI3Kδ inhibitors, placing indole (B1671886) derivatives at this position can form an additional hydrogen bond, enhancing selectivity. nih.gov For anticancer activity against HCT-116 cells, aryl groups at C5 were found to be important. rhhz.net

Position 7: Modifications at the C7 position are vital for establishing interactions in the hinge region of kinases. For PI3Kδ inhibitors, a morpholine (B109124) ring at C7 is considered essential for forming a critical hydrogen bond with the hinge region. nih.gov The reactivity of the core structure often facilitates selective substitution at this position. mdpi.com

A 3D-QSAR study on CDK2 inhibitors provided a detailed analysis of substituent effects:

R1 (Position 2): Bulky substituents are beneficial for activity. nih.gov

R2 (Position 5): Hydrophobic groups are favorable. nih.gov

R3 (Position 7, N-substituent): Large, hydrophilic groups are well-tolerated, with a nearby hydrogen-bond donor being favorable. nih.gov The 7-N-aryl substitution is considered crucial for boosting inhibitory activity. nih.gov

R4 (Position 3): Bulky and hydrophobic features in this region enhance biological activity. nih.gov

The following table summarizes the observed impact of various substituents on the activity of pyrazolo[1,5-a]pyrimidine derivatives against different kinase targets.

PositionSubstituentTarget KinaseEffect on ActivityReference
C3PicolinamideTrkASignificantly Enhanced mdpi.com
C52,5-Difluorophenyl-substituted pyrrolidineTrkIncreased Inhibition mdpi.com
C5IndolePI3KδEnhanced Selectivity nih.gov
C7MorpholinePI3KδCrucial for Hinge Interaction nih.gov
C7N-ArylCDK2Boosted Activity nih.gov

Rational Design Strategies for Targeted Chemical Functionality

Rational design strategies leverage the understanding gained from SAR studies to create novel pyrazolo[1,5-a]pyrimidine derivatives with improved potency, selectivity, and desired pharmacological properties. ekb.egmdpi.com This involves retaining key pharmacophoric features while modifying the scaffold to optimize interactions with the target. ekb.eg

The pyrazolo[1,5-a]pyrimidine core is an excellent starting point for designing protein kinase inhibitors because its fused ring system acts as a bioisostere for the adenine (B156593) ring of ATP. nih.govnih.gov This allows it to fit into the ATP-binding pocket of kinases. The design strategy focuses on adding substituents that can form specific interactions with amino acid residues unique to the target kinase, thereby achieving both affinity and selectivity. mdpi.com For example, designing dual inhibitors for CDK2 and TRKA involves incorporating structural features known to be favorable for inhibiting both kinases. nih.gov A common approach is to modify a known inhibitor's scaffold, such as replacing the purine (B94841) core of roscovitine (B1683857) with a pyrazolo[1,5-a]pyrimidine core, while retaining key interaction groups. ekb.eg

The primary goal in designing inhibitors is to maximize binding affinity and selectivity. For pyrazolo[1,5-a]pyrimidine derivatives, this is achieved by:

Establishing Key Hinge Interactions: Ensuring the scaffold can form one or more hydrogen bonds with the kinase hinge region, which is a critical anchor point for ATP-competitive inhibitors. mdpi.comnih.gov

Exploiting Affinity Pockets: Introducing substituents at positions like C5 that can reach into nearby hydrophobic or polar pockets to form additional favorable interactions, which often dictates selectivity. nih.gov

Optimizing Physicochemical Properties: Modifying the molecule to improve properties like solubility and metabolic stability without sacrificing potency. mdpi.com For instance, the incorporation of fluorine can enhance binding interactions and improve metabolic stability. mdpi.com Macrocyclization is another strategy used to improve binding affinity and selectivity by reducing conformational flexibility. mdpi.com

The interaction with the hinge region and adjacent affinity pockets is a defining feature of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Hinge-Binding: The N1 atom of the pyrazolo[1,5-a]pyrimidine ring is a common hydrogen bond acceptor, interacting with an amide NH group in the kinase hinge region. mdpi.comresearchgate.net For example, in Trk inhibitors, this nitrogen forms a hydrogen bond with the backbone NH of Met592. mdpi.comresearchgate.net In PI3Kδ inhibitors, a morpholine group attached at C7 is crucial, with its oxygen atom acting as a hydrogen bond acceptor to the backbone NH of Val-828. nih.gov

Affinity Pockets: These are regions near the ATP-binding site that can be exploited to gain affinity and selectivity. For PI3Kδ, indole derivatives at the C5 position of the pyrazolo[1,5-a]pyrimidine core can form an additional hydrogen bond with the side chain of Asp-787 in an affinity pocket. nih.gov Similarly, for Trk inhibitors, a pyridine (B92270) ring can be incorporated to create supportive hydrophobic interactions within a pocket. mdpi.com

The table below details specific interactions between pyrazolo[1,5-a]pyrimidine derivatives and key amino acids in the hinge and affinity regions of different kinases.

Kinase TargetLigand FeatureInteracting ResidueBinding RegionInteraction TypeReference
TrkPyrazolo[1,5-a]pyrimidine N1 atomMet592HingeHydrogen Bond mdpi.comresearchgate.net
PI3KδC7-Morpholine OxygenVal-828HingeHydrogen Bond nih.gov
PI3KδC5-Indole NH groupAsp-787Affinity PocketHydrogen Bond nih.gov
CDK2Free amino groupLeu83Phosphate Binding AreaHydrogen Bond ekb.eg

Emerging Applications in Chemical Materials Science

Design and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Fluorophores

The pyrazolo[1,5-a]pyrimidine (B1248293) core is an attractive alternative to well-known fluorophores due to its small size, efficient and greener synthetic methodologies, and amenability to functionalization. nih.govrsc.org These features allow for the tuning of their photophysical properties, such as achieving high quantum yields in various solvents and ensuring excellent photostability. nih.gov

One of the most effective and frequently studied synthetic strategies involves the cyclocondensation of 3-amino-1H-pyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. nih.govnih.gov This approach is highly versatile, permitting structural modifications at multiple positions on the fused ring system during its construction and through subsequent functionalization steps. nih.gov This synthetic accessibility is crucial for creating a diverse library of fluorophores with tailored absorption and emission characteristics. nih.govrsc.org For instance, a family of 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines has been identified as strategic for optical applications, demonstrating tunable photophysical properties comparable to commercial probes like coumarin-153 and rhodamine 6G. nih.govrsc.org

The photonic behavior of pyrazolo[1,5-a]pyrimidine-based fluorophores is intrinsically linked to their electronic structure, which can be precisely controlled through chemical modification. nih.gov The core itself exhibits π-amphoteric properties, meaning it has both π-electron-donating (the pyrazole (B372694) part) and π-electron-accepting (the pyrimidine (B1678525) part) characteristics. nih.gov This dual nature is key to its function in fluorescent materials.

The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyrazolo[1,5-a]pyrimidine ring system allows for the fine-tuning of its optical properties. nih.govrsc.org Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have shown that attaching EDGs at the 7-position of the fused ring enhances both absorption and emission intensities. nih.govrsc.org This is attributed to an efficient intramolecular charge transfer (ICT) to and from the fused ring system. Conversely, placing EWGs at the same position leads to lower intensities. nih.govrsc.org This predictable relationship between substituent electronic nature and photophysical output is fundamental to designing bespoke fluorophores for specific applications, such as solid-state emitters where compounds bearing simple aryl groups have shown good solid-state emission intensities. nih.govrsc.org

Table 1: Effect of Substituents on Photophysical Properties of 7-substituted Pyrazolo[1,5-a]pyrimidines
Substituent Type at Position 7Effect on Electronic StructureImpact on Absorption/EmissionQuantum Yield (ΦF) Range
Electron-Donating Groups (EDGs)Favors intramolecular charge transfer (ICT)Improves both absorption and emission behaviorUp to 0.97
Electron-Withdrawing Groups (EWGs)Hinders efficient ICTResults in low absorption/emission intensitiesAs low as 0.01

Development of Pyrazolo[1,5-a]pyrimidine Derivatives as Hole-Transporting Materials

Donor-acceptor (D-A) small molecules are considered promising hole-transporting materials (HTMs) for perovskite solar cells (PSCs) because their optoelectronic properties can be readily tuned. mdpi.comnih.gov The pyrazolo[1,5-a]pyrimidine system has been successfully employed as an electron-acceptor core in the design of novel D-π-A type small molecules for this purpose. mdpi.com Its rigid and planar structure, combined with its inherent electron-accepting ability and high photostability, makes it an excellent candidate for this application. mdpi.com

In a recent study, three isomeric HTMs (PY1, PY2, and PY3) were synthesized where a potent electron donor, 3,6-bis(4,4′-dimethoxydiphenylamino)carbazole (3,6-CzDMPA), was connected to the pyrazolo[1,5-a]pyrimidine acceptor core via a phenyl π-spacer at the 3, 5, and 7 positions, respectively. mdpi.comnih.gov The position of this functionalization was found to significantly influence the material's properties. All isomers demonstrated high thermal stability (decomposition temperatures > 400 °C) and suitable energy levels for use in PSCs. mdpi.comnih.gov

The isomer functionalized at the 3-position (PY1) exhibited the highest hole mobility. mdpi.comnih.gov When incorporated into a planar n-i-p perovskite solar cell, the device using PY1 as the HTM achieved a power conversion efficiency (PCE) of 12.41%, which is comparable to the 12.58% PCE obtained with the widely used reference material, Spiro-OMeTAD, under the same conditions. mdpi.comnih.gov The devices based on PY2 and PY3 showed slightly lower efficiencies. mdpi.com Furthermore, the PY1-based device demonstrated better stability, which was attributed to its superior hydrophobic character preventing moisture from degrading the sensitive perovskite layer. mdpi.com

Table 2: Performance of Isomeric Pyrazolo[1,5-a]pyrimidine-Based Hole-Transporting Materials in Perovskite Solar Cells
CompoundFunctionalization PositionHole Mobility (cm² V⁻¹ s⁻¹)Power Conversion Efficiency (PCE)
PY133.0 x 10⁻⁶12.41%
PY251.3 x 10⁻⁶10.21%
PY371.3 x 10⁻⁶10.82%
Spiro-OMeTAD (Reference)--12.58%

Supramolecular Chemistry and Crystal Engineering with Pyrazolo[1,5-a]pyrimidine Motifs

The pyrazolo[1,5-a]pyrimidine framework is not only valuable for its electronic properties but also for its propensity to participate in predictable intermolecular interactions, a key aspect of supramolecular chemistry and crystal engineering. nih.gov The tendency of these derivatives to form well-defined crystals with notable conformational and supramolecular arrangements opens up applications in solid-state materials. nih.gov

X-ray diffractometry studies have provided insight into the crystal packing of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net The arrangement of molecules in the crystal lattice is governed by a combination of inter- and intramolecular interactions, including hydrogen bonds and π–π stacking between the aromatic pyrazole and pyrimidine rings. researchgate.net For example, studies have revealed intramolecular interactions between the pyrazole nitrogen and substituents, as well as intermolecular interactions involving the pyrimidine nitrogen. researchgate.net These non-covalent interactions guide the self-assembly of the molecules into ordered, three-dimensional structures. Understanding and controlling these interactions is crucial for designing crystalline materials with specific properties, such as enhanced charge transport or specific optical characteristics in the solid state. researchgate.net

Future Research Directions and Methodological Advancements

Development of Novel and Efficient Synthetic Pathways

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established field, yet the demand for more efficient, cost-effective, and environmentally benign methods continues to drive innovation. nih.govnih.gov The primary synthetic route involves the cyclocondensation of 3-aminopyrazole (B16455) derivatives with 1,3-biselectrophilic compounds. mdpi.com However, future research is focused on refining and expanding upon these foundational methods.

Key areas for future development include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product containing structural features from all components, offer significant advantages in terms of efficiency and atom economy. mdpi.comresearchgate.net Developing novel MCRs for pyrazolo[1,5-a]pyrimidines will allow for the rapid generation of highly substituted and structurally diverse compound libraries. researchgate.net

Green Chemistry Approaches: There is a strong impetus to develop synthetic protocols that minimize waste and avoid hazardous reagents and solvents. nih.gov This includes the expanded use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. nih.gov Another promising avenue is the use of alternative, environmentally friendly solvents such as deep eutectic solvents (DES), which have been shown to be effective for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. ias.ac.inresearchgate.net

Advanced Catalysis: The use of transition metal catalysts, particularly palladium, has been instrumental in the functionalization of the pyrazolo[1,5-a]pyrimidine core through cross-coupling reactions. nih.govrsc.org Future work will likely focus on developing more active and versatile catalysts, including those based on other metals, to enable new types of bond formations and the introduction of a wider array of functional groups. nih.gov Rhodium-catalyzed MCRs have also been shown to be effective. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and process control over traditional batch methods. Adapting and optimizing synthetic routes for pyrazolo[1,5-a]pyrimidines to flow chemistry setups is a key direction for enabling large-scale and industrial production.

Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidines

MethodologyDescriptionAdvantagesFuture Research Focus
Cyclocondensation ReactionsReaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govrsc.orgWell-established, versatile for core scaffold formation.Improving regioselectivity, expanding substrate scope. nih.gov
Multicomponent Reactions (MCRs)One-pot synthesis involving three or more starting materials. mdpi.comresearchgate.netHigh efficiency, atom economy, rapid access to complexity. mdpi.comDiscovery of novel MCRs, stereoselective variants.
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions. nih.govReduced reaction times, improved yields, enhanced reactivity. nih.govSolvent-free conditions, integration with flow chemistry.
Green Solvents (e.g., DES)Employing environmentally benign solvent systems. ias.ac.inresearchgate.netReduced environmental impact, high yields, simple work-up. ias.ac.inresearchgate.netExploring a wider range of green solvents and their recyclability.
Palladium-Catalyzed Cross-CouplingFunctionalization of the heterocyclic core using Pd catalysts. nih.govrsc.orgPrecise introduction of diverse functional groups. nih.govrsc.orgDevelopment of more efficient catalysts, C-H activation strategies.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in the design and development of novel pyrazolo[1,5-a]pyrimidine derivatives. nih.govjohnshopkins.edu These methods provide crucial insights into molecular properties and interactions, guiding synthetic efforts and accelerating the discovery process.

Future advancements in this area will focus on:

Enhanced Predictive Accuracy: As computational power increases and algorithms become more sophisticated, the accuracy of predictive models for biological activity, pharmacokinetics (ADMET properties), and toxicity will continue to improve. nih.govresearchgate.net This will allow for more reliable in silico screening of virtual compound libraries, reducing the need for extensive and costly experimental testing.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how pyrazolo[1,5-a]pyrimidine-based ligands interact with their biological targets, such as protein kinases, over time. nih.gov These simulations can reveal key binding and unbinding events, conformational changes, and the role of solvent, offering a deeper understanding of the mechanism of action.

Quantum Mechanics (QM) Methods: QM methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are essential for accurately predicting the electronic and photophysical properties of these compounds. rsc.org Future applications will involve using these methods to design novel fluorophores, chemosensors, and materials for optoelectronic applications with tailored absorption and emission characteristics. rsc.org

Machine Learning and AI: Integrating machine learning and artificial intelligence with computational chemistry data can uncover complex structure-activity relationships that are not apparent from traditional analysis. mdpi.com AI models can be trained on existing datasets to predict the properties of new, unsynthesized molecules, further streamlining the design process.

Table 2: Applications of Computational Modeling in Pyrazolo[1,5-a]pyrimidine Research

Computational MethodApplication AreaPredicted PropertiesKey Insights
Molecular DockingDrug DiscoveryBinding affinity, binding mode, protein-ligand interactions. nih.govekb.egIdentification of key interactions with target enzymes (e.g., CDK2, TRKA). nih.govekb.eg
ADMET PredictionPharmacokineticsAbsorption, Distribution, Metabolism, Excretion, Toxicity. nih.govresearchgate.netEarly-stage assessment of drug-likeness and potential liabilities. nih.gov
DFT/TD-DFTMaterials ScienceElectronic structure, absorption/emission spectra, quantum yields. rsc.orgGuiding the design of novel fluorophores and optical materials. rsc.org
Molecular DynamicsMechanism of ActionConformational stability, ligand-receptor dynamics, free energy of binding.Understanding the dynamic behavior of the ligand in the binding pocket.
QSAR (Quantitative Structure-Activity Relationship)Lead OptimizationCorrelation between chemical structure and biological activity. mdpi.comIdentifying key structural features that influence potency and selectivity.

Exploration of Novel Chemical Reactivity and Derivatization Patterns

The pyrazolo[1,5-a]pyrimidine scaffold is a rigid, planar framework that is highly amenable to chemical modification. nih.gov The ability to functionalize the core at various positions (C2, C3, C5, C6, and C7) is crucial for fine-tuning its properties for specific applications. mdpi.com Future research will delve into uncovering new reactivity patterns and developing innovative derivatization strategies.

Key research directions include:

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, making synthetic routes more efficient. Developing selective C-H activation methods for the pyrazolo[1,5-a]pyrimidine core would represent a significant methodological leap.

Photoredox and Electrocatalysis: These modern synthetic techniques use light or electricity to drive chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods. Exploring the application of these methods will open up new avenues for the derivatization of the pyrazolo[1,5-a]pyrimidine ring system.

Macrocyclization: The synthesis of macrocyclic compounds incorporating the pyrazolo[1,5-a]pyrimidine nucleus has shown promise in the development of potent kinase inhibitors. nih.gov Future work will focus on creating novel macrocyclic architectures with improved binding affinity, selectivity, and pharmacokinetic properties.

Click Chemistry: The use of click chemistry reactions provides a highly efficient and reliable way to conjugate pyrazolo[1,5-a]pyrimidine units to other molecules, such as biomolecules or polymers, for applications in chemical biology and materials science. nih.govrsc.org

Table 3: Derivatization Strategies for the Pyrazolo[1,5-a]pyrimidine Core

PositionReactivity/Functionalization MethodIntroduced GroupsPurpose
C7Nucleophilic Aromatic Substitution (NAS). mdpi.comAmines, alkoxides. mdpi.comModulate biological activity, tune electronic properties. mdpi.com
C5Suzuki Coupling. nih.govAryl, heteroaryl groups. nih.govExplore structure-activity relationships (SAR). nih.govmdpi.com
C3Electrophilic Substitution (e.g., halogenation, nitration). rsc.orgHalogens, nitro groups. rsc.orgProvide handles for further functionalization. rsc.org
C2, C5, C6, C7Modification via choice of 1,3-biselectrophile precursor. mdpi.comAlkyl, aryl, functional groups. mdpi.comIntroduce diversity during core scaffold synthesis. mdpi.com
MultipleLate-stage functionalization (e.g., C-H activation).Diverse functional groups.Efficient derivatization of complex molecules.

Interdisciplinary Research Integrating Pyrazolo[1,5-a]pyrimidines with New Scientific Domains

While the primary focus of pyrazolo[1,5-a]pyrimidine research has been in medicinal chemistry, the unique electronic and photophysical properties of this scaffold are paving the way for its integration into diverse scientific fields. nih.gov

Future interdisciplinary applications include:

Materials Science: The high fluorescence quantum yields and photostability of certain derivatives make them attractive candidates for the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and advanced optical materials. rsc.orgrsc.org

Chemical Biology: Pyrazolo[1,5-a]pyrimidine-based fluorescent probes can be designed for bioimaging applications, such as visualizing specific cellular components like lipid droplets. rsc.org Their ability to act as selective kinase inhibitors also makes them valuable as chemical tools to probe biological signaling pathways. nih.gov

Sensor Technology: The scaffold can be functionalized to create chemosensors capable of detecting specific ions (e.g., cyanide) or molecules (e.g., water in organic solvents) through changes in their fluorescence. researchgate.net Future work will aim to develop sensors with higher sensitivity and selectivity for a broader range of analytes relevant to environmental monitoring and diagnostics.

Agrochemicals: The pyrazolo[1,5-a]pyrimidine core is present in some commercial agrochemicals. researchgate.net Continued exploration in this area could lead to the development of new, more effective, and environmentally safer pesticides and herbicides.

Table 4: Interdisciplinary Applications of Pyrazolo[1,5-a]pyrimidines

Scientific DomainApplicationKey PropertyExample/Future Direction
Materials ScienceFluorophores, Organic Electronics (e.g., OLEDs). rsc.orgrsc.orgHigh fluorescence quantum yield, photostability. rsc.orgDesign of solid-state emitters with tunable colors. rsc.org
Chemical BiologyBioimaging Probes, Kinase Pathway Tools. nih.govrsc.orgFluorescence, selective enzyme inhibition. nih.govrsc.orgDevelopment of probes for real-time imaging in living cells.
Sensor TechnologyChemosensors for ions and small molecules. researchgate.netChanges in fluorescence upon analyte binding. researchgate.netSensors for environmental pollutants or disease biomarkers.
AgrochemistryPesticides, Herbicides. researchgate.netBiological activity against pests or weeds.Discovery of novel agrochemicals with improved safety profiles.
Textile IndustryDisperse Dyes. researchgate.netColor, lightfastness, and wash fastness on fabrics. researchgate.netSynthesis of new dyes with a broader color palette and improved properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing sodium pyrazolo[1,5-a]pyrimidin-5-olate derivatives?

  • This compound derivatives are typically synthesized via condensation reactions. A common approach involves reacting 3-amino pyrazoles with sodium salts of formyl ketones under acidic conditions (e.g., acetic acid with catalytic sulfuric acid) . Alternative methods include one-pot Pd-catalyzed reactions using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) to activate intermediates, enabling sequential arylation and substitution at positions 5 and 7 .

Q. What spectroscopic techniques are critical for confirming the structure of synthesized derivatives?

  • 1H and 13C NMR are essential for verifying substituent positions and regioselectivity. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, while elemental analysis confirms purity by matching experimental and calculated values for C, H, and N content . For example, HRMS analysis of a derivative (C₁₃H₁₁N₅O) showed a [M+H]+ peak at 254.1039 (calcd. 254.1042) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Mandatory protocols include wearing protective equipment (gloves, goggles, lab coats), working in fume hoods, and using inert atmospheres for moisture-sensitive reactions . Waste must be segregated and disposed via certified biohazard services to prevent environmental contamination .

Q. How can researchers assess the purity and stability of this compound derivatives?

  • HPLC and TLC are standard for purity assessment. Stability studies involve monitoring degradation under varied conditions (e.g., light, humidity, temperature) using accelerated stability chambers. For example, derivatives in were stored in dark bottles to prevent photodegradation .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing pyrazolo[1,5-a]pyrimidines at positions 5 and 7 be addressed?

  • Regioselective functionalization requires precise control of reaction conditions. A Pd-catalyzed approach using PyBroP activates the C5–O bond, enabling sequential arylation or alkynylation. For instance, bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate (PyBroP) in 1,4-dioxane at 110°C achieved 93% yield in 5-arylated derivatives . Screening ligands (e.g., dppf) and optimizing solvent polarity further enhance selectivity .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

  • Structure-activity relationship (SAR) studies systematically vary substituents (e.g., trifluoromethyl, aryl groups) to identify pharmacophores. For example, substituents at C7 in pyrazolo[1,5-a]pyrimidines showed enhanced antimicrobial activity, while C5 modifications improved kinase inhibition . Molecular docking (e.g., with 14-alpha demethylase or CRF1 receptors) predicts binding modes and rationalizes discrepancies .

Q. How can reaction conditions be optimized for high-yield synthesis of this compound intermediates?

  • Key parameters include:

  • Catalyst screening : PdCl₂(PPh₃)₂ or PdCl₂dppf.dcm for cross-coupling reactions .
  • Solvent selection : 1,4-dioxane or DMF for improved solubility and reaction rates .
  • Temperature control : 110°C for Suzuki-Miyaura couplings vs. 20°C for SNAr reactions .
  • Example: A two-step protocol using PyBroP and Et₃N in dioxane achieved 93% yield for 5-arylated derivatives .

Q. What computational methods predict the pharmacokinetic and toxicity profiles of pyrazolo[1,5-a]pyrimidine derivatives?

  • In silico tools like SwissADME and ProTox-II evaluate Lipinski’s Rule of Five, gastrointestinal absorption, and CYP inhibition. For instance, derivatives with logP <5 and topological polar surface area <140 Ų showed optimal drug-likeness . Molecular dynamics simulations assess binding stability, while hERG models predict cardiac toxicity risks .

Methodological Tables

Table 1: Optimization of 5-Arylation Reaction Conditions

ActivatorSolventTemp (°C)Yield (%)
PyBroP1,4-Dioxane11093
POCl₃Toluene10068

Table 2: Key Pharmacokinetic Parameters for Selected Derivatives

CompoundlogPTPSA (Ų)CYP2D6 InhibitionhERG Risk
5c3.278.5LowMedium
13h2.885.2ModerateLow

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